molecular formula C26H22N6O6S B2752297 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 902594-18-7

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2752297
CAS No.: 902594-18-7
M. Wt: 546.56
InChI Key: SUEFPZQVNNQMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

  • 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
  • 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which contribute to its distinct properties and potential uses.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O6S/c1-36-18-6-4-5-16(11-18)27-23(33)14-39-26-28-20-13-22(38-3)21(37-2)12-19(20)25-29-24(30-31(25)26)15-7-9-17(10-8-15)32(34)35/h4-13H,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFPZQVNNQMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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